N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules, and a methoxyphenyl group, which can influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylethyl Group: This step involves the alkylation of the piperazine ring with a phenylethyl halide.
Acylation: The final step is the acylation of the piperazine derivative with an acyl chloride or anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperazine ring can be reduced to form an alcohol.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-benzylpiperazin-1-yl)acetamide
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a piperazine ring with a phenylethyl substituent. These structural elements contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-29-20-9-7-19(8-10-20)11-13-24-22(27)17-21-23(28)25-14-16-26(21)15-12-18-5-3-2-4-6-18/h2-10,21H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSUDVPBHCNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2C(=O)NCCN2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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